molecular formula C21H20N4O4S B2928582 2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 941876-87-5

2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2928582
CAS No.: 941876-87-5
M. Wt: 424.48
InChI Key: MXKLKESYLFEFGB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class, characterized by a bicyclic heteroaromatic core with a ketone group at position 2. The structure includes a 3,4-dimethoxyphenyl substituent at position 2 of the pyrazolo ring and a thiophen-2-ylmethyl group attached via an acetamide linker. The compound’s molecular formula is C₂₂H₂₁N₅O₄S, with a molecular weight of 463.5 g/mol (inferred from structural analogs in –15).

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-28-18-6-5-14(10-19(18)29-2)16-11-17-21(27)24(7-8-25(17)23-16)13-20(26)22-12-15-4-3-9-30-15/h3-11H,12-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKLKESYLFEFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a pyrazolo[1,5-a]pyrazine derivative that has gained interest in recent years due to its potential biological activities. This article presents a comprehensive overview of its synthesis, characterization, and biological effects, particularly focusing on antimicrobial and antitumor activities.

  • Molecular Formula : C23H24N4O2S
  • Molecular Weight : 420.5 g/mol
  • IUPAC Name : 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-thiophen-2-ylethyl)propanamide
  • Purity : Typically around 95%

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that incorporate pyrazole and thiophene moieties. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Research indicates that pyrazolo derivatives exhibit significant antimicrobial properties. The target compound has demonstrated effective bactericidal activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Data

Compound StructureMIC (µg/mL)Activity
Target Compound12Bactericidal
Pyrazole Derivative A10Bactericidal
Pyrazole Derivative B15Fungicidal

The presence of specific substituents such as -OH and -Cl has been correlated with increased antimicrobial activity against pathogens .

Antitumor Activity

The compound's potential as an antitumor agent has been investigated in various studies. Similar derivatives have shown promising results in inhibiting tumor growth in experimental models.

Case Studies on Antitumor Activity

In a study assessing the antitumor activity of various compounds, the following results were observed:

CompoundDose (mg/kg)Tumor Growth Inhibition (TGI, %)
Compound A25061.0
Compound B25019.0
Target Compound15035.2

The target compound exhibited moderate antitumor activity, indicating its potential for further development as an anticancer drug .

The biological activity of the compound may be attributed to its interaction with specific biochemical pathways. Similar compounds have been reported to affect pathways involving aromatase or phospholipase C-gamma (PLC-γ2), which are crucial in cancer progression and cell signaling .

Pharmacokinetics

The pharmacokinetic properties of compounds similar to the target compound suggest that their ability to form hydrogen bonds enhances their pharmacological profiles. This includes improved absorption, distribution, metabolism, and excretion (ADME) characteristics .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Key Derivatives

The compound’s core structure is shared with several analogs, differing in aryl substituents on the pyrazolo ring and the acetamide side chain. Below is a comparative table:

Compound Name Aryl Substituent (Position 2) Acetamide Substituent Molecular Weight (g/mol) Notable Features
Target Compound 3,4-Dimethoxyphenyl Thiophen-2-ylmethyl 463.5 High lipophilicity due to thiophene
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide Phenyl 4-Chlorobenzyl 434.9 Enhanced halogen-mediated binding
2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide 1,3-Benzodioxol-5-yl 4-Chloro-3-(trifluoromethyl)phenyl 510.3 Electron-withdrawing groups for stability
N-Benzyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide 4-Ethoxyphenyl Benzyl 406.5 Ethoxy group improves solubility
2-[2-(4-Chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide 4-Chlorophenyl 2-Chloro-5-(trifluoromethyl)phenyl 481.3 Dual halogen/CF₃ groups for potency

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The thiophen-2-ylmethyl group increases logP compared to benzyl or chlorobenzyl analogs, suggesting better blood-brain barrier penetration.
  • Solubility : Methoxy groups (target compound) improve aqueous solubility relative to halogenated derivatives but reduce it compared to ethoxy-containing analogs ().
  • Metabolic Stability : The 3,4-dimethoxy group may slow oxidative metabolism compared to unsubstituted phenyl rings, as seen in related compounds.

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